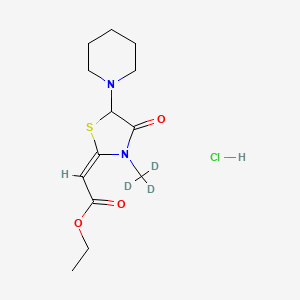

Etozolin-d3 (hydrochloride)

Beschreibung

Etozolin-d3 (hydrochloride) is a deuterium-labeled analogue of the diuretic agent Etozolin hydrochloride. Its molecular formula is C₁₃H₁₈D₃ClN₂O₃S, with a molecular weight of 323.85 g/mol . The compound incorporates three deuterium atoms at specific positions, replacing hydrogen atoms in the parent molecule.

Etozolin-d3 (hydrochloride) is primarily used in preclinical and clinical research to study the pharmacokinetics, metabolism, and distribution of the parent drug, Etozolin hydrochloride. The parent compound, Etozolin hydrochloride (C₁₃H₂₁ClN₂O₃S, molecular weight 320.83 g/mol), is a thiazolidine derivative with diuretic and acute anti-hypertensive properties validated in experimental and clinical studies . The deuterated form serves as an internal standard for quantitative analysis, ensuring accuracy in detecting the parent molecule in biological matrices.

Eigenschaften

Molekularformel |

C13H21ClN2O3S |

|---|---|

Molekulargewicht |

323.85 g/mol |

IUPAC-Name |

ethyl (2E)-2-[4-oxo-5-piperidin-1-yl-3-(trideuteriomethyl)-1,3-thiazolidin-2-ylidene]acetate;hydrochloride |

InChI |

InChI=1S/C13H20N2O3S.ClH/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15;/h9,13H,3-8H2,1-2H3;1H/b10-9+;/i2D3; |

InChI-Schlüssel |

AOHAFCXGDWOODX-VYMLLKNISA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N1/C(=C\C(=O)OCC)/SC(C1=O)N2CCCCC2.Cl |

Kanonische SMILES |

CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Etozolin-d3 (Hydrochlorid) beinhaltet die Einarbeitung von Deuteriumatomen in die Molekülstruktur von Etozolin. Dies wird typischerweise durch eine Reihe von chemischen Reaktionen erreicht, bei denen Wasserstoffatome durch Deuterium ersetzt werden. Die spezifischen Synthesewege und Reaktionsbedingungen können variieren, aber sie beinhalten im Allgemeinen die Verwendung deuterierter Reagenzien und Lösungsmittel, um die Einarbeitung von Deuterium sicherzustellen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Etozolin-d3 (Hydrochlorid) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialgeräten und kontrollierten Umgebungen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Der Produktionsprozess ist so konzipiert, dass er die strengen Anforderungen von Forschungsanwendungen erfüllt und sicherstellt, dass die Verbindung frei von Verunreinigungen ist .

Analyse Chemischer Reaktionen

Reaktionstypen

Etozolin-d3 (Hydrochlorid) durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel werden sorgfältig kontrolliert, um die Ausbeute und Selektivität der Reaktionen zu optimieren .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation von Etozolin-d3 (Hydrochlorid) verschiedene oxidierte Derivate erzeugen, während die Reduktion zu reduzierten Formen der Verbindung führen kann. Substitutionsreaktionen können zur Bildung einer breiten Palette an substituierten Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Etozolin-d3 (Hydrochlorid) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Wegen. Als deuteriummarkierte Verbindung dient sie zur Untersuchung der Kinetik und Dynamik chemischer und biologischer Prozesse. Die Einarbeitung von Deuteriumatomen kann die Geschwindigkeit chemischer Reaktionen und die Stabilität molekularer Strukturen beeinflussen und so wertvolle Einblicke in die zugrunde liegenden Mechanismen liefern.

Wirkmechanismus

The mechanism of action of Etozolin-d3 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it is used to study the kinetics and dynamics of chemical and biological processes. The incorporation of deuterium atoms can affect the rate of chemical reactions and the stability of molecular structures, providing valuable insights into the underlying mechanisms .

Vergleich Mit ähnlichen Verbindungen

Etozolin-d3 (Hydrochloride) vs. Etozolin Hydrochloride

The primary distinction between these two compounds lies in their isotopic composition and research applications:

Key Findings :

Etozolin-d3 (Hydrochloride) vs. Other Deuterated Pharmaceuticals: Sotalol-d6 Hydrochloride

Sotalol-d6 hydrochloride, a deuterated beta-blocker, provides a comparative framework for understanding deuterium’s role in drug development:

Key Findings :

- Both compounds exemplify deuterium’s utility in prolonging half-life and improving analytical detectability. However, their therapeutic targets differ fundamentally.

- Sotalol-d6’s higher deuterium count (d6) may offer greater metabolic resistance than Etozolin-d3 (d3), though direct comparisons are absent in the provided evidence .

General Role of Deuterium in Pharmaceutical Compounds

Deuterated drugs are designed to:

Enhance Metabolic Stability : Deuterium-carbon bonds resist enzymatic cleavage, slowing metabolism and extending half-life.

Improve Analytical Precision : Deuterated analogues serve as internal standards in mass spectrometry, enabling accurate quantification of parent drugs .

Reduce Toxicity : Slower metabolism can minimize the formation of toxic metabolites.

Research and Development Considerations

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Etozolin-d3 (hydrochloride) in academic research?

- Methodological Answer :

Etozolin-d3 (hydrochloride) synthesis typically involves deuterium substitution at specific positions (e.g., methyl or ethyl groups) using deuterated reagents. For example, deuterated methyl iodide (CD3I) or ethyl-d5 chloride can be used to introduce stable isotopic labels. Post-synthesis, characterization should include:- Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation and structural integrity.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic purity (e.g., ensuring >98% deuterium enrichment).

- HPLC-PDA/UV : To assess chemical purity and detect non-deuterated impurities .

- Thermogravimetric Analysis (TGA) : To evaluate hydrochloride salt stability under varying temperatures .

Q. How should researchers handle and store Etozolin-d3 (hydrochloride) to ensure stability?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or deuterium exchange.

- Handling : Use desiccators during weighing to minimize moisture absorption. For solutions, prepare fresh in deuterated solvents (e.g., DMSO-d6 or methanol-d4) to avoid proton exchange .

- Safety : Follow OSHA HCS guidelines, including wearing nitrile gloves and sealed goggles. Use fume hoods for powder handling to reduce inhalation risks .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies in Etozolin-d3’s pharmacokinetic (PK) data across preclinical models?

- Methodological Answer :

Conflicting PK data (e.g., bioavailability variations) may arise from deuterium isotope effects or species-specific metabolic pathways. To address this:- Comparative Isotopomer Studies : Compare PK profiles of deuterated (Etozolin-d3) and non-deuterated (Etozolin) forms in the same model.

- Metabolite Profiling : Use LC-MS/MS to identify deuterium-retaining vs. -losing metabolites, focusing on cytochrome P450-mediated oxidation sites .

- Dosing Regimen Adjustments : Account for altered clearance rates by optimizing dose intervals based on half-life differences .

Q. What experimental strategies optimize the detection of Etozolin-d3 (hydrochloride) in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate Etozolin-d3 from plasma or tissue homogenates.

- Internal Standards : Employ a structurally analogous deuterated internal standard (e.g., Etozolin-d6) to correct for matrix effects .

- Chromatographic Separation : Utilize HILIC or reversed-phase HPLC with a deuterium-stable column (e.g., BEH C18) to resolve isotopic peaks.

- Mass Spectrometry : Apply MRM transitions specific to deuterium-containing fragments (e.g., m/z shifts of +3 for d3 labels) .

Q. How should researchers address challenges in quantifying deuterium retention during long-term stability studies?

- Methodological Answer :

- Stability-Indicating Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor deuterium loss via isotopic ratio mass spectrometry (IRMS).

- Deuterium Exchange Mapping : Use 2H-NMR to identify labile hydrogen/deuterium exchange sites under physiological pH (e.g., amine or hydroxyl groups) .

- Control Experiments : Include non-deuterated analogs to distinguish degradation pathways (e.g., hydrolysis vs. oxidation) .

Data Contradiction and Validation

Q. What steps can researchers take to validate conflicting receptor-binding affinity results for Etozolin-d3 (hydrochloride)?

- Methodological Answer :

- Assay Replication : Repeat experiments across multiple labs using standardized protocols (e.g., consistent buffer ionic strength, temperature).

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and radioligand binding assays.

- Deuterium Effect Controls : Compare binding kinetics of Etozolin-d3 with non-deuterated Etozolin to isolate isotope effects .

- Data Normalization : Use reference compounds with well-established binding profiles (e.g., β-blockers for adrenergic receptors) .

Experimental Design for Pharmacological Studies

Q. How can researchers design dose-response studies to account for deuterium-related metabolic differences?

- Methodological Answer :

- Pilot Studies : Conduct microdosing experiments (e.g., 1/100th of therapeutic dose) with AMS (accelerator mass spectrometry) to track deuterium retention.

- Metabolic Profiling : Use hepatocyte incubations to identify species-dependent metabolism (e.g., human vs. rodent CYP450 isoforms) .

- Dynamic Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict dose adjustments for deuterated vs. non-deuterated forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.